2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline
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Overview
Description
2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline is a complex organic compound with the molecular formula C31H25FNOP and a molecular weight of 477.51 g/mol This compound is characterized by its unique quinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Suzuki–Miyaura Coupling: This step involves the coupling of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere at room temperature.
Phosphinylation: The diphenylphosphinyl group is introduced via a phosphinylation reaction, which involves the reaction of a phosphine reagent with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Scientific Research Applications
2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, particularly those involving quinoline derivatives.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antimicrobial, and anticancer activities. This compound may serve as a lead compound in drug discovery and development.
Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological processes, such as DNA gyrase and topoisomerase .
Comparison with Similar Compounds
2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline can be compared with other quinoline derivatives, such as:
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde: This compound shares a similar quinoline core but differs in the functional groups attached, leading to different chemical properties and applications.
Pitavastatin: A well-known cholesterol-lowering agent that also contains a quinoline core.
Properties
IUPAC Name |
2-cyclopropyl-3-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25FNOP/c32-24-19-17-22(18-20-24)30-27-13-7-8-14-29(27)33-31(23-15-16-23)28(30)21-35(34,25-9-3-1-4-10-25)26-11-5-2-6-12-26/h1-14,17-20,23H,15-16,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRARJFFURJVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25FNOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453253 |
Source
|
Record name | 2-Cyclopropyl-3-[(diphenylphosphoryl)methyl]-4-(4-fluorophenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146578-99-6 |
Source
|
Record name | 2-Cyclopropyl-3-[(diphenylphosphoryl)methyl]-4-(4-fluorophenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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